N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, materials science, and environmental science.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide involves its ability to absorb UV radiation. When exposed to UV radiation, the compound absorbs the energy and undergoes a photochemical reaction, releasing the absorbed energy as heat. This process helps to prevent UV-induced damage, such as DNA damage and skin cancer.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and cancer progression. In vivo studies have shown that it can reduce the incidence of UV-induced skin tumors in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide in lab experiments is its ability to absorb UV radiation, making it useful in studies involving UV-induced damage. However, one limitation is that the compound may not be suitable for all types of experiments, and its effects may vary depending on the specific conditions of the experiment.
Future Directions
There are several potential future directions for research involving N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-cancer properties. Another area of interest is the further exploration of its potential applications in materials science and environmental science, such as in the development of new polymers and personal care products. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide involves several steps, including the reaction of 4-methoxyaniline with 2,4,6-trimethylbenzoyl chloride to obtain 4-methoxy-N-(2,4,6-trimethylbenzoyl)aniline. This intermediate is then reacted with sodium azide and copper(I) iodide to obtain N-(2-azido-4-methoxyphenyl)-3-methylbenzamide, which is further reacted with 1-methyl-1H-benzotriazole-5-carboxylic acid to obtain the final product.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide has been studied extensively for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In materials science, it has been used as a photostabilizer in polymers, helping to protect them from UV degradation. In environmental science, it has been used as a UV absorber in sunscreens and other personal care products.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-5-4-6-16(11-14)22(27)23-19-13-21-20(12-15(19)2)24-26(25-21)17-7-9-18(28-3)10-8-17/h4-13H,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZGYIXJFXLAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide |
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